tert-Butyl 4-aminobenzoate

Solid-state characterization Physical property differentiation Procurement specification

Non-pharmacopeial impurity standards often delay ANDA filings. Generic 4-aminobenzoate esters cannot substitute for Tetracaine Impurity 10. tert-Butyl 4-aminobenzoate (CAS 18144-47-3) is the mandated identity standard. • Official Tetracaine Impurity 10; mandatory for ANDA analytical method validation • ≥98% purity (GC/T); mp 108-110°C; white crystalline solid • Selective acid-labile tert-butyl ester enables orthogonal deprotection in complex sequences

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 18144-47-3
Cat. No. B108570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-aminobenzoate
CAS18144-47-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
InChIKeyKYORUZMJUKHKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-aminobenzoate Overview


tert-Butyl 4-aminobenzoate (CAS 18144-47-3) is a para-substituted aromatic amino ester derivative of 4-aminobenzoic acid. Characterized by the presence of a bulky tert-butyl ester group, the compound presents as a white to off-white crystalline solid with a melting point of 108–110 °C . It is commercially available with a typical purity specification of ≥98.0% as determined by gas chromatography and nonaqueous titration [1]. The compound functions as a key synthetic intermediate, particularly in the construction of N-substituted derivatives via palladium-catalyzed amination [2], and is recognized as an official impurity standard (Tetracaine Impurity 10) in pharmaceutical quality control applications [3].

tert-Butyl 4-aminobenzoate: Why Substitution Fails


Generic substitution with other 4-aminobenzoic acid esters, such as ethyl 4-aminobenzoate (Benzocaine, CAS 94-09-7) or methyl 4-aminobenzoate (CAS 619-45-4), introduces significant alterations in physical properties, chemical reactivity, and regulatory applicability. The tert-butyl group imparts substantial steric hindrance that modulates nucleophilic attack and alters hydrolytic stability [1]. This steric bulk directly influences melting point (108–110 °C versus 88–90 °C for the ethyl ester ), aqueous solubility (0.658 mg/mL versus approximately 0.4 mg/mL ), and selective acid-labile deprotection pathways [2]. Furthermore, the compound's established role as Tetracaine Impurity 10 means that substitution with any other ester would invalidate regulatory analytical methods for Abbreviated New Drug Applications (ANDAs) [3].

tert-Butyl 4-aminobenzoate: Quantitative Evidence


Melting Point vs. Ethyl Ester

The melting point of tert-butyl 4-aminobenzoate is 108–110 °C , which is approximately 20 °C higher than that of the closest structural analog, ethyl 4-aminobenzoate (Benzocaine), which melts at 88–90 °C . This significant elevation in melting point translates to improved solid-state stability and reduced hygroscopicity during storage and handling, as the compound remains a free-flowing crystalline powder at ambient temperatures where the ethyl ester may show increased tendency for aggregation.

Solid-state characterization Physical property differentiation Procurement specification

Aqueous Solubility vs. Ethyl Ester

tert-Butyl 4-aminobenzoate exhibits a calculated aqueous solubility of 0.658 mg/mL at 25 °C (ESOL method) , which is approximately 65% higher than the reported solubility of ethyl 4-aminobenzoate (0.4 mg/mL, or 1 g/2500 mL) . This increased water solubility, despite the hydrophobic tert-butyl group, may be attributed to the electronic and steric effects on crystal packing and solvation thermodynamics. The enhanced solubility profile can expand the range of compatible reaction media, particularly in mixed aqueous-organic biphasic syntheses.

Solubility profile Reaction medium compatibility Drug design

Acid-Labile Deprotection vs. Methyl/Ethyl Esters

The tert-butyl ester group of tert-butyl 4-aminobenzoate is stable under neutral and basic conditions but undergoes acid-catalyzed hydrolysis, a behavior that is mechanistically distinct from that of methyl and ethyl esters. While methyl esters are generally resistant to hydrolysis across a wide pH range (pH 1–13) even at elevated temperatures [1], tert-butyl esters can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) [2]. This orthogonal stability profile allows for sequential deprotection strategies in multistep syntheses, where methyl or ethyl esters remain intact while the tert-butyl ester is removed, or vice versa depending on the synthetic sequence.

Protecting group strategy Orthogonal synthesis Hydrolytic stability

Regulatory Identity as Tetracaine Impurity 10

tert-Butyl 4-aminobenzoate is officially designated as Tetracaine Impurity 10 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound is a mandatory reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) filings and commercial production of Tetracaine [2]. No other ester analog—such as methyl 4-aminobenzoate or ethyl 4-aminobenzoate—holds this specific impurity designation. Using an incorrect compound in impurity profiling would invalidate regulatory submissions.

Pharmaceutical impurity standard Regulatory compliance Analytical method validation

Palladium-Catalyzed Amination Capability

tert-Butyl 4-aminobenzoate serves as a substrate for palladium-catalyzed carbon-nitrogen bond formation, specifically in the Buchwald-Hartwig amination. A published protocol demonstrates the amination of tert-butyl 4-bromobenzoate using PdCl₂ (7 mol%) and P(o-tolyl)₃ to provide N-substituted derivatives of tert-butyl 4-aminobenzoate [1]. This reaction class leverages the tert-butyl ester as a stable protecting group that withstands the basic amination conditions, whereas simpler alkyl esters (e.g., methyl or ethyl) may undergo transesterification or nucleophilic acyl substitution under the same catalytic conditions due to reduced steric hindrance around the ester carbonyl.

Cross-coupling Buchwald-Hartwig amination Synthetic methodology

Commercial Purity Specification

Commercially available tert-butyl 4-aminobenzoate is routinely supplied with a purity specification of ≥98.0% as determined by gas chromatography (GC) and nonaqueous titration (T) [1]. This specification is directly comparable to the ≥99.0% (GC/T) purity often cited for ethyl 4-aminobenzoate . While the ethyl ester offers a marginally higher nominal purity threshold, the tert-butyl ester's 98.0% grade is sufficient for its primary applications as a synthetic building block and impurity standard, and is delivered with full analytical documentation including lot-specific certificates of analysis.

Quality specification Procurement grade Analytical certification

tert-Butyl 4-aminobenzoate: Application Scenarios


Tetracaine Impurity Profiling & ANDA Submissions

Given its official designation as Tetracaine Impurity 10 and the availability of fully characterized reference standards [1], tert-butyl 4-aminobenzoate is the exclusive choice for analytical method development, validation, and quality control in ANDA filings for Tetracaine. Any other 4-aminobenzoate ester would not meet regulatory identity requirements, making this compound mandatory for compliance-driven procurement.

Orthogonal Protecting Group Strategies

The tert-butyl ester's stability under basic and neutral conditions, combined with its selective acid lability [1], makes tert-butyl 4-aminobenzoate an ideal intermediate in synthetic sequences requiring orthogonal deprotection. This compound enables chemists to construct molecules where other ester functionalities (e.g., methyl or ethyl esters) must remain intact until later stages [2], a capability not shared by simpler alkyl esters.

Palladium-Catalyzed Amination for N-Substituted Anilines

As demonstrated by Bavetsias and Henderson [1], tert-butyl 4-aminobenzoate serves as a reliable substrate for Buchwald-Hartwig amination. The steric hindrance provided by the tert-butyl group shields the ester carbonyl from unwanted nucleophilic attack, enabling clean formation of carbon-nitrogen bonds without ester cleavage. This makes the compound a superior choice over methyl or ethyl esters for synthesizing complex N-aryl or N-alkyl aniline derivatives.

Solid-Formulation Research with Elevated Melting Point

The 20 °C higher melting point of tert-butyl 4-aminobenzoate (108–110 °C) compared to ethyl 4-aminobenzoate (88–90 °C) [1] provides tangible advantages in solid-state handling and storage. Researchers developing solid-formulated products or conducting high-temperature reactions benefit from reduced hygroscopicity and improved powder flowability, simplifying logistics and experimental reproducibility.

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